Dithiodisalicylic acid
Description
Contextual Significance within Organic and Organosulfur Chemistry
Organosulfur compounds, a class of chemical compounds containing carbon-sulfur bonds, are significant in both nature and industry. wisdomlib.orgwisdomlib.org They are integral to pharmaceuticals, dyestuffs, and agrochemicals. taylorandfrancis.com The disulfide bond (R−S−S−R′), a key feature of dithiodisalicylic acid, is of tremendous importance in biochemistry, particularly in the tertiary and quaternary structures of proteins where it forms bridges between cysteine residues. wikipedia.org This disulfide linkage is crucial for the stability and folding of many proteins. wikipedia.orgwikidoc.org In the broader context of organic chemistry, the unique ability of sulfur to form chains lends itself to the creation of diverse molecules with specific properties. britannica.com this compound, as an aromatic disulfide, serves as a valuable intermediate and building block in the synthesis of more complex molecules, including polymers and pharmaceutical precursors. chemicalland21.comchemicalbook.com
Historical Perspectives on Salicylic (B10762653) Acid Derivatives and Disulfide Chemistry
The history of salicylic acid derivatives is rich, with roots tracing back thousands of years to the use of willow bark for its medicinal properties. The active component, salicin, was eventually isolated in the 19th century, leading to the synthesis of salicylic acid and its famous derivative, acetylsalicylic acid (aspirin). chemicalland21.com The development of disulfide chemistry has been equally impactful. Early research in the 1950s and 1960s revealed the critical role of disulfide bonds in the proper folding and function of proteins like bovine pancreatic ribonuclease. nih.gov This led to the discovery of enzymes such as protein disulfide isomerase, which catalyze the formation and rearrangement of these bonds. nih.gov The synthesis of carbon disulfide was first reported in 1796, and its composition was determined in 1813. wikipedia.org Over time, a variety of methods have been developed for the formation and cleavage of disulfide bonds, such as the Zincke disulfide cleavage, highlighting the maturity of this field within organic chemistry. wikidoc.org
Structure
3D Structure
Properties
CAS No. |
56841-45-3 |
|---|---|
Molecular Formula |
C14H10O6S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[(2-carboxyphenoxy)disulfanyl]oxybenzoic acid |
InChI |
InChI=1S/C14H10O6S2/c15-13(16)9-5-1-3-7-11(9)19-21-22-20-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)(H,17,18) |
InChI Key |
KCCZGARGXZYYFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OSSOC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Synthetic Strategies for Dithiodisalicylic Acid and Its Precursors
Established Synthetic Pathways to Dithiodisalicylic Acid Isomers
The synthesis of this compound isomers is primarily achieved through a few well-established methods, including oxidation, halogenation coupled with sulfuration, and diazotization reactions.
Oxidation-Based Methodologies
The oxidation of thiosalicylic acid serves as a direct route to 2,2'-dithiodisalicylic acid. This process involves the formation of a disulfide bond (-S-S-) from two thiol (-SH) groups. Various oxidizing agents can be employed to facilitate this conversion. For instance, the use of a Fenton-like reagent, specifically a combination of ferrous sulfate (B86663) (FeSO₄) and hydrogen peroxide (H₂O₂), in an acidic medium effectively oxidizes thiosalicylic acid. rjpbcs.com The reaction's progress can be monitored through techniques like thin-layer chromatography (TLC), and the final product is characterized by the appearance of an IR spectral peak corresponding to the disulfide bond and the disappearance of the S-H stretching frequency. rjpbcs.com It is noted that thiosalicylic acid itself can be readily oxidized to form this compound. tdl.org
Halogenation and Sulfuration Reactions
While direct halogenation and sulfuration of a salicylic (B10762653) acid precursor is a conceivable route, more commonly, this compound is synthesized from precursors that already contain sulfur. One of the historical methods involves heating o-halogenated benzoic acids with an alkaline hydrosulfide (B80085) at elevated temperatures in the presence of copper or its salts. orgsyn.org Another approach is the reaction with sodium sulfide (B99878) at high temperatures. orgsyn.org These methods, however, often require harsh reaction conditions.
A more contemporary approach involves the derivatization of salicylic acid itself. For example, 3,5-diiodosalicylic acid can be synthesized by reacting salicylic acid with an iodinating agent like iodine monochloride in glacial acetic acid. orgsyn.org This highlights the feasibility of introducing functional groups to the salicylic acid scaffold which could then potentially be converted to a disulfide linkage, although this is not a direct route to this compound itself.
Diazotization and Liquid Sulfur Dioxide Routes
A highly effective and widely used method for the synthesis of 2,2'-dithiodisalicylic acid involves the diazotization of anthranilic acid (2-aminobenzoic acid). orgsyn.orggoogle.comgoogle.comwikipedia.org In this process, anthranilic acid is treated with sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at low temperatures (0–10°C) to form a diazonium salt. google.comgoogle.comorganic-chemistry.org
This diazonium salt intermediate is then reacted with a sulfur source. A common method involves treating the diazonium salt solution with an alkaline solution of sodium disulfide (Na₂S₂), which is prepared by dissolving sulfur in a sodium sulfide solution. orgsyn.org The reaction proceeds with the evolution of nitrogen gas and the precipitation of this compound upon acidification. orgsyn.org
An alternative and advantageous route utilizes liquid sulfur dioxide (SO₂). google.comgoogle.com The diazonium solution is reacted with liquid sulfur dioxide at very low temperatures (-20 to -10°C) in the presence of a catalyst, such as copper sulfate, and a co-catalyst like potassium iodide. google.com The reaction mixture is then heated, leading to the formation of 2,2'-dithiodisalicylic acid with high yield and purity. google.com This method is noted for being more environmentally friendly due to the high utilization of sulfur dioxide and reduced wastewater. google.com
| Parameter | Diazotization with Sodium Disulfide | Diazotization with Liquid Sulfur Dioxide |
| Starting Material | Anthranilic acid | Anthranilic acid |
| Reagents | Sodium nitrite, Hydrochloric acid, Sodium disulfide | Sodium nitrite, Hydrochloric acid, Liquid sulfur dioxide |
| Catalyst | Not typically required | Copper sulfate, Iron sulfate, etc. |
| Co-catalyst | Not applicable | Potassium iodide, Sodium bromide, etc. |
| Reaction Temperature | Diazotization: < 5°C; Disulfide reaction: < 5°C | Diazotization: 0-10°C; SO₂ reaction: -20 to -10°C |
| Key Advantages | Established, well-documented procedure | High yield, high purity, reduced waste |
| Reference | orgsyn.org | google.comgoogle.com |
Advanced Synthetic Approaches to this compound Derivatives
Modern synthetic chemistry offers more sophisticated methods for creating this compound derivatives, enabling the construction of more complex molecular architectures.
Photo-induced Disulfide Formation
Photo-induced reactions provide a novel approach to forming disulfide bonds intramolecularly. This has been demonstrated in thioindigo (B1682309) derivatives containing terminal thiol groups. psu.edu Irradiation with light of a specific wavelength can induce a photo-redox reaction, leading to the formation of a disulfide bond and cyclization of the molecule. psu.edu This process is often reversible, with the disulfide bond cleaving in the dark. psu.edu The feasibility of this photo-induced cyclization depends on the molecular geometry, as the thiol groups must be able to come into close proximity for the disulfide bond to form. psu.edu This method offers a potential route for creating photoswitchable this compound-based systems.
Derivatization of Salicylic Acid Scaffolds for Disulfide Linkages
The functionalization of the salicylic acid core is a versatile strategy for creating a wide array of derivatives. nih.govalrasheedcol.edu.iq For instance, the carboxylic acid group of 2,2'-dithiodisalicylic acid can be converted into an acid chloride, which then serves as a reactive intermediate for synthesizing various esters. researchgate.net By reacting 2,2'-dithio-bis-benzoyl chloride with long-chain fatty alcohols, a series of dialkyl 2,2'-disulfanediyldibenzoates can be produced. researchgate.net This approach allows for the systematic modification of the lipophilic character of the molecule by varying the length of the alkyl chains. researchgate.net This strategy highlights how the core this compound structure can be elaborated to tune its physicochemical properties.
Furthermore, the synthesis of thioindigo derivatives starts from this compound, which is converted to 7,7'-bis-chlorocarbonyl thioindigo. psu.eduscispace.com This intermediate is then reacted with various nucleophiles to introduce different side chains, demonstrating the utility of the this compound scaffold in building complex, functional molecules. psu.eduscispace.com
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which emphasizes the design of chemical products and processes that minimize the use and generation of hazardous substances. kozmetikpusula.comabcr-mefmo.org Key principles of green chemistry include waste prevention, maximizing atom economy, utilizing safer solvents and reagents, improving energy efficiency, and reducing the use of chemical derivatives. imist.maacs.org
A notable environmentally friendly approach for preparing 2,2'-dithiosalicylic acid involves using anthranilic acid as the starting material. google.comgoogle.com This method aligns with several green chemistry principles:
Waste Reduction and Safer Byproducts: Traditional oxidation methods can produce significant and often hazardous waste. In contrast, a greener synthesis route involves a diazotization reaction of anthranilic acid, followed by a reaction with liquid sulfur dioxide. google.comgoogle.com This process is designed to be highly efficient, leading to less production wastewater. google.com For instance, the reaction of the diazonium salt with liquid sulfur dioxide at low temperatures occurs in a homogeneous liquid phase, ensuring high utilization of the sulfur dioxide and minimizing its release as a tail gas. google.com This significantly reduces the need for alkaline scrubbing solutions and, consequently, the generation of waste sludge. google.com
Energy Efficiency: The use of microwave synthesis is another green technique that can be applied to related syntheses, as it allows for direct and efficient energy transfer to the reactants, often reducing reaction times and eliminating the need for harsh catalysts like concentrated acids. pace.eduatiner.gr While not explicitly detailed for this compound, the principle of using direct heating methods to improve energy efficiency is a core tenet of green chemistry. atiner.gr
Use of Safer Reagents: Some synthesis routes for related iodinated salicylic acids have moved away from hazardous oxidants like mercury oxide and nitric acid, replacing them with greener alternatives like ferrates. google.com The byproducts of ferrate oxidation are non-toxic Fe(III) compounds, making the process more environmentally benign. google.com Similarly, in the synthesis of acetylsalicylic acid, phosphoric acid has been successfully used as a safer alternative to the highly corrosive and hazardous sulfuric acid. abcr-mefmo.org These examples highlight a trend towards selecting less hazardous chemicals, a key principle of green chemistry. acs.org
The table below illustrates the application of green chemistry principles in a modern synthesis of 2,2'-dithiosalicylic acid compared to conventional approaches.
| Green Chemistry Principle | Greener Synthesis Approach (e.g., from Anthranilic Acid) | Conventional Approach Issues |
|---|---|---|
| Waste Prevention | The process generates minimal production wastewater due to high reagent utilization and simpler separation. google.comgoogle.com | Often produces large volumes of waste liquid and hazardous byproducts requiring extensive treatment. google.com |
| Atom Economy | Designed to maximize the incorporation of materials from the reactants into the final product. acs.org The homogeneous liquid phase reaction improves the efficiency of sulfur dioxide use. google.com | Use of reagents like acetic anhydride (B1165640) can result in poor atom economy, where a significant portion of the reactant atoms are not incorporated into the final product. imist.ma |
| Less Hazardous Chemical Synthesis | Avoids highly toxic reagents like mercury oxide or corrosive acids used in other aromatic substitutions. google.com The primary reagents are anthranilic acid and sulfur dioxide under controlled conditions. google.com | May employ toxic solvents like benzene (B151609) or hazardous reagents such as iodine monochloride or strong, corrosive acids. imist.maorgsyn.org |
| Energy Efficiency | The reaction is performed at low temperatures (-20 to -10°C) followed by a heating step, but the overall process can be more efficient than methods requiring prolonged high-temperature reflux. google.com | Conventional heating methods can be inefficient, with significant energy loss to the environment. atiner.gr |
Process Optimization and Yield Enhancement Strategies
Process optimization is critical for the industrial production of this compound, aiming to maximize product yield and purity while minimizing costs and environmental impact. Key strategies involve the meticulous control of reaction parameters such as catalyst selection, temperature, reaction time, and reagent ratios.
A patented method for synthesizing 2,2'-dithiosalicylic acid from anthranilic acid provides detailed insights into process optimization. google.comgoogle.com The process involves two main steps: the diazotization of anthranilic acid and the subsequent reaction with liquid sulfur dioxide in the presence of a catalyst system. google.com Optimization of the catalyst and co-catalyst in the second step is crucial for achieving high yields and purity. google.com
Research has shown that a combination of specific catalysts and co-catalysts significantly influences the outcome. For example, using a catalyst system containing iron sulfate and cobalt formate (B1220265) resulted in a product yield of 93.3% and a purity of 96.1%. google.com In contrast, employing a system with copper acetate (B1210297) and nickel formate led to a lower yield (81.3%) and purity (79.5%). google.com This demonstrates the profound impact of catalyst choice on the reaction's efficiency.
The optimization of reaction conditions can be summarized as follows:
Catalyst System: The selection of the main catalyst and co-catalyst is paramount. Combinations of metal salts like iron, copper, and cobalt compounds have been tested to find the most effective system. google.com
Temperature Control: The reaction is initiated at a low temperature (between -20°C and -10°C) to control the reactivity of the diazonium salt with liquid sulfur dioxide, followed by a heating period (80°C to 100°C) to drive the reaction to completion. google.com
Reagent Stoichiometry: The molar ratios of reactants, such as the ratio of anthranilic acid to sodium nitrite and hydrochloric acid in the diazotization step, are carefully controlled to ensure the complete formation of the diazonium salt. google.com
Reaction Time: The duration of both the low-temperature reaction (0.5 to 3 hours) and the subsequent heating phase (0.5 to 2 hours) is optimized to maximize conversion while preventing the formation of degradation products. google.com
The following data table, derived from synthesis examples, highlights the effect of different catalyst systems on the yield and purity of 2,2'-dithiosalicylic acid. google.com
| Catalyst | Co-Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Iron Sulfate | Cobalt Formate | 93.3 | 96.1 |
| Cuprous Iodide | Nickel Acetate | 86.6 | 81.5 |
| Copper Acetate | Nickel Formate | 81.3 | 79.5 |
Further yield enhancement can be achieved through optimization of the work-up and purification stages. For related compounds, careful control of pH during precipitation and the use of specific solvent systems for recrystallization have been shown to be effective in isolating the product with high purity. kozmetikpusula.comresearchgate.net For example, in the synthesis of salicylic acid, adjusting the pH to between 1.5 and 2.0 during precipitation was found to be optimal. kozmetikpusula.com Similar strategies are applicable to this compound to ensure maximum recovery of the pure compound from the reaction mixture.
Dithiodisalicylic Acid Derivatives and Structural Analogs in Advanced Chemical Systems
Synthesis and Structural Elucidation of Substituted Dithiodisalicylic Acid Derivatives
The synthesis of substituted this compound derivatives often begins with thiosalicylic acid, which can be modified to introduce various functional groups onto the aromatic ring. researchgate.net These substitutions are crucial as they influence the chemical reactivity, solubility, and ultimately the properties of the final materials. For instance, the introduction of different substituents on the benzene (B151609) rings of related structures like indigo (B80030) has been shown to affect their color. researchgate.net
A variety of synthetic strategies can be employed to create these derivatives. One common approach involves the use of directing groups in conjunction with metal catalysts, such as ruthenium, to achieve regioselective C-H bond activation and subsequent functionalization of the aromatic core. researchgate.net This method allows for the precise placement of substituents at desired positions. The synthesis of novel benzamide (B126) derivatives, for example, has been achieved through cross-coupling and nucleophilic aromatic substitution reactions, yielding products that are stable in dilute aqueous solutions. beilstein-journals.org
| Derivative Type | Synthetic Precursor | Key Synthetic Reaction | Structural Elucidation Techniques |
| Substituted Thioxanthones | Thiosalicylic Acid and Arenes | Ruthenium-catalyzed C-H activation | NMR, IR, Mass Spectrometry |
| N-Triflylbenzamides | Halogenated Benzoic Acids | Cross-coupling, Nucleophilic Aromatic Substitution | NMR, Mass Spectrometry |
| Azo-Salicylic Acids | Aromatic Amines and Salicylic (B10762653) Acid Derivatives | Diazotization and Azo Coupling | FT-IR, 1H-NMR, Mass Spectrometry, Elemental Analysis |
Exploration of Isomeric this compound Systems
The isomeric forms of this compound, such as 2,2'-dithiodibenzoic acid, present unique structural motifs that can influence the architecture of resulting molecular assemblies. researchgate.net The relative positions of the carboxylic acid and disulfide groups dictate the geometry and potential for intermolecular interactions, such as hydrogen bonding.
The synthesis of these isomeric systems allows for a comparative study of their properties and applications. For example, the use of different isomers can lead to variations in the luminescent properties of the final compounds. researchgate.net
Preparation of Macrocyclic and Polymeric Architectures Incorporating this compound Units
The bifunctional nature of this compound and its derivatives makes them ideal monomers for the synthesis of macrocycles and polymers. The disulfide bond can act as a responsive linker, while the carboxylic acid groups provide sites for polymerization reactions.
Polyamides with Disulfide Linkages
Polyamides are a class of polymers characterized by repeating amide linkages (-CONH-). libretexts.org The incorporation of disulfide bonds into the backbone of polyamides introduces a redox-responsive element. These disulfide-containing polyamides can be synthesized through methods like cascaded step-growth polymerization, which involves the ring-opening of a thiolactone followed by a thiol-disulfide exchange reaction. nih.gov This approach allows for the creation of degradable polyamides that can be broken down into smaller molecules under reducing conditions, a property of interest for various biomedical and environmental applications. nih.gov
The properties of these polyamides can be tailored by incorporating different functional groups. For instance, the introduction of flexible alkoxy chains can improve the solubility and processability of the polymers without significantly compromising their thermal stability. ncl.res.in
| Polymer Type | Monomers | Key Polymerization Feature | Resulting Property |
| Disulfide-containing Polyamide | This compound derivatives, Diamines | Thiol-disulfide exchange | Redox-responsive degradation |
| Self-crimping Polyamide | Polycaprolactam (Nylon-6) | Intermolecular disulfide crosslinking | Three-dimensional crimping |
Thioindigo (B1682309) Derivatives as Photochromic Systems
Thioindigo and its derivatives are a class of photochromic compounds, meaning they can undergo reversible changes in their structure and, consequently, their color upon exposure to light. researchgate.netrsc.org Starting from this compound, it is possible to synthesize 7,7'-bischlorocarbonylthioindigo, a key intermediate for a variety of thioindigo derivatives. psu.edu
The photochromism of thioindigo arises from a trans-cis (or E/Z) isomerization around the central double bond. nih.gov Irradiation with light of a specific wavelength can induce the conversion from the more stable trans isomer to the cis isomer, leading to a change in the absorption spectrum. rsc.org This process is often reversible, with the original isomer being regenerated either thermally or by irradiation with a different wavelength of light. rsc.org The efficiency of this photoisomerization makes thioindigo derivatives promising candidates for applications such as photoswitchable hydrogen bond arrays and light-responsive materials. nih.govuwo.ca The introduction of thiol groups into the thioindigo structure can even lead to intramolecular photo-redox reactions, where a disulfide bond is formed upon irradiation and cleaved in the dark. psu.edu
| Thioindigo Derivative | Starting Material | Key Feature | Photochromic Behavior |
| 7,7'-disubstituted thioindigos | 7,7'-bischlorocarbonylthioindigo | Substituents at the 7,7' positions | Tunable photo-redox reactions and ion transport |
| Thioindigo-containing polymers | Thioindigo bismethacrylate | Integration into polymer chains | Visible light-induced modulation of material properties |
Complexation and Intermolecular Interactions of Dithiodisalicylic Acid
Coordination Chemistry of Dithiodisalicylic Acid with Metal Ions
The coordination chemistry of this compound is rich and varied, owing to the presence of multiple donor sites within its structure. The carboxylate and disulfide groups can coordinate to metal ions in several ways, leading to the formation of a wide range of metal-organic architectures.
Ligand Design and Diverse Binding Modes of this compound Isomers
This compound and its isomers are flexible ligands capable of adopting various coordination modes. uomustansiriyah.edu.iq The primary binding sites are the carboxylate oxygen atoms and the sulfur atoms of the disulfide bridge. osti.govuci.edu The specific binding mode depends on several factors, including the isomer of the ligand, the nature of the metal ion, and the reaction conditions.
The versatility of this compound as a ligand is evident in its ability to act as a multidentate ligand, binding to a single metal center through different atoms. osti.gov This flexibility allows for the construction of diverse and complex structures. osti.gov Isomers of this compound can exhibit different coordination behaviors due to the spatial arrangement of their functional groups, which influences their ability to chelate metal ions and form polymeric structures.
Chelation Effects and Stability of this compound Metal Complexes
The ability of this compound to form chelate rings with metal ions significantly enhances the stability of the resulting complexes. This phenomenon, known as the chelate effect, is a fundamental principle in coordination chemistry. libretexts.org Complexes formed with chelating ligands like this compound are thermodynamically more stable than those formed with comparable monodentate ligands. libretexts.org
The stability of these metal complexes is also influenced by the nature of the metal ion and the ligand. For instance, dithiocarbamates, which share functional similarities with this compound, form stable complexes with transition metals, a property that is harnessed in various applications. nih.gov The formation of stable complexes is crucial for applications such as the removal of heavy metals from the environment. nih.gov
Specific Metal-Dithiodisalicylic Acid Complex Architectures (e.g., Lanthanide, Silver(I), Manganese)
This compound forms distinct architectural structures with various metal ions, including lanthanides, silver(I), and manganese.
Lanthanide Complexes: Lanthanide ions, known for their high coordination numbers and flexible coordination geometries, form interesting complexes with this compound. osti.govnih.gov These complexes often exhibit polymeric structures where the ligand bridges multiple metal centers. osti.govmdpi.com The coordination environment around the lanthanide ion can be complex, often involving water molecules in addition to the this compound ligands. mdpi.com The specific coordination mode of this compound with lanthanides can lead to the formation of one-, two-, or three-dimensional networks. osti.govmdpi.com
Silver(I) Complexes: Silver(I) has a strong affinity for sulfur-containing ligands, making this compound an excellent candidate for the formation of silver complexes. researchgate.net The coordination geometry around the silver(I) ion in these complexes can vary, with examples of trigonal planar geometries involving phosphorus and carboxylic oxygen atoms from co-ligands. nih.gov
Manganese Complexes: Manganese can form complexes with this compound, often in combination with other ligands. nih.gov For example, a manganese complex has been synthesized using 2,2′-dithio-bis(benzoic acid) in the presence of 4,4′-bipyridine. researchgate.net The resulting structure is influenced by the coordination preferences of the manganese ion and the interplay of the different ligands present in the reaction mixture.
Influence of Reaction Conditions on Metal Complexation (e.g., pH, Masking Agents)
The formation of metal complexes with this compound is highly dependent on the reaction conditions, particularly pH and the presence of masking agents.
pH: The pH of the reaction medium plays a critical role in the complexation process. ias.ac.in The speciation of both the metal ion and the this compound ligand is pH-dependent. For instance, the deprotonation of the carboxylic acid groups is necessary for coordination to occur, and this is favored at higher pH values. mdpi.com Conversely, some metal ions may precipitate as hydroxides at high pH, preventing complex formation. Studies on related dithiocarbamate (B8719985) complexes have shown that the rate of hydrolysis is pH-dependent, which in turn affects their complexation behavior. researchgate.net The adsorption of metal ions onto functionalized surfaces, a process related to complexation, has also been shown to be pH-dependent. researchgate.net
Masking Agents: Masking agents can be used to control the selectivity of complexation reactions. ias.ac.in By selectively binding to certain metal ions, masking agents can prevent them from reacting with this compound, allowing for the targeted formation of specific metal complexes. The influence of various masking agents on the complex-formation reactions of a derivative of this compound has been studied, demonstrating their ability to modulate the reactivity of different metal ions. ias.ac.in
Supramolecular Assembly and Non-Covalent Interactions
Beyond coordination chemistry, this compound is a key component in the field of supramolecular chemistry, where non-covalent interactions govern the assembly of molecules into larger, organized structures.
Hydrogen Bonding Networks in this compound Co-crystals
Hydrogen bonding is a dominant force in the formation of this compound co-crystals. researchgate.net These co-crystals are formed by combining this compound with other molecules, known as co-formers, which are capable of participating in hydrogen bonding. soton.ac.ukfarmaciajournal.com
The carboxylic acid groups of this compound are excellent hydrogen bond donors and acceptors, readily forming robust hydrogen bonds with complementary functional groups on the co-former molecules. nih.gov These interactions can lead to the formation of various supramolecular synthons, which are recurring patterns of hydrogen bonds. nih.gov
π-Stacking and Weak Intermolecular Contacts in Solid-State Structures
In the solid state, the supramolecular assembly of this compound is dictated by a combination of strong hydrogen bonds and weaker intermolecular contacts. The inherent flexibility around the disulfide bond allows the two salicylic (B10762653) acid moieties to adopt conformations that are often non-planar. In one observed crystal structure of a this compound-dimethylformamide complex, the two benzene (B151609) rings are oriented nearly perpendicular to each other, with a dihedral angle of 77.77(10)°. researchgate.net This perpendicular arrangement precludes simple, co-facial intramolecular π-stacking.
| Interaction Type | Description | Typical Role in this compound Structures |
| Hydrogen Bonding | Strong, directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Forms primary 1D zigzag chains via carboxylic acid groups. researchgate.net |
| C-H⋯π Contacts | Weak interaction between a C-H bond and the face of an aromatic π-system. | Links hydrogen-bonded chains into 3D networks. researchgate.net |
| π-π Stacking | Non-covalent interaction between aromatic rings. | Often precluded in a simple intramolecular fashion due to the non-planar molecular conformation, but can occur intermolecularly. researchgate.netnih.gov |
Steric Factors Influencing Supramolecular Aggregation Patterns
The aggregation patterns of this compound are significantly influenced by steric factors. The rotational freedom around the S-S bond allows the molecule to adopt various conformations, but the bulk of the carboxyphenyl groups creates steric hindrance that favors non-planar arrangements. researchgate.net The observed perpendicular orientation of the two aromatic rings in a solid-state structure is a direct consequence of minimizing steric repulsion between the two halves of the molecule. researchgate.net
This inherent, sterically-driven non-planarity is a critical factor that governs the resulting supramolecular architecture. It prevents the molecule from packing in simple, flat layers, thereby inhibiting strong, overlapping π-π stacking that is common in planar polycyclic aromatic hydrocarbons. rsc.org Instead, the molecule is forced to assemble into more complex three-dimensional arrangements. The interplay between the strong, directional hydrogen bonds of the carboxyl groups and the steric requirements of the bulky ring systems dictates the final structure. rsc.org This competition and cooperation between attractive forces (hydrogen bonds) and repulsive forces (steric hindrance) is a fundamental principle in supramolecular chemistry. rsc.org
Design Principles for Controlled Self-Assembled Systems
The predictable and reliable nature of the interactions involving this compound allows for its use as a building block in the design of controlled self-assembled systems. The primary design principle revolves around the use of its functional groups to direct assembly.
Hydrogen-Bond-Directed Assembly : The carboxylic acid groups are powerful and directional hydrogen bond donors and acceptors. This allows them to be used as reliable "synthons" to form robust one-dimensional chains or more complex networks when co-crystallized with suitable hydrogen bond acceptors. researchgate.netresearchgate.net
Flexible Covalent Linkage : The disulfide bond acts as a flexible yet strong covalent linker. This flexibility allows the two aromatic rings to orient themselves to accommodate guest molecules or to form specific packing motifs that would be inaccessible to a rigid linker. researchgate.net
Functionalization of Materials : this compound can be used to functionalize other materials to create composites with tailored properties. For example, it has been used to create this compound-functionalized graphene oxide nanocomposites. nottingham.ac.ukrsc.org In this application, the this compound molecules self-assemble on the graphene oxide surface, introducing new functional groups that can be used for applications such as the selective adsorption of heavy metals. nottingham.ac.ukrsc.orgresearchgate.net The design principle here is to combine the properties of the this compound (e.g., its chelating ability via carboxyl and sulfur groups) with the high surface area of a nanomaterial.
The ability to control assembly through these principles makes this compound a valuable component in the field of crystal engineering and functional material design. nih.govrsc.org
Redox Behavior and Disulfide/Thiol Interconversions
The disulfide bond is the most reactive site in the this compound molecule, and its ability to undergo reversible cleavage and formation is central to its chemical behavior.
Intramolecular Photo-Redox Reactions
While this compound itself is the oxidized (disulfide) form, its derivatives can be designed to undergo intramolecular photo-redox reactions. A notable example involves thioindigo (B1682309) derivatives synthesized from this compound. psu.edursc.org In these systems, a dithiol precursor, which is the reduced form, can be converted to a cyclic disulfide through a photo-redox reaction. psu.edu Irradiation with light provides the energy to trigger an intramolecular reaction where the two thiol groups are oxidized to form a new disulfide bond, resulting in a cyclic molecule. psu.edursc.org This process represents a light-induced acyclic-to-cyclic interconversion, differing from systems that require chemical reagents to effect the same transformation. psu.edu
Thermal Scission and Photoinduced Cyclization Phenomena
The photo-redox behavior observed in this compound derivatives is part of a reversible process involving both light and heat.
Photoinduced Cyclization : In specifically designed thioindigo derivatives containing terminal thiol groups, irradiation with visible light (e.g., 550 nm) initiates the cyclization. psu.edu The proposed mechanism involves the photo-excited carbonyl groups of the thioindigo core abstracting protons from the nearby thiol groups. This is followed by the formation of the intramolecular disulfide bond. psu.edu
Thermal Scission : The reverse reaction, the cleavage of the disulfide bond to regenerate the dithiol, occurs as a thermal process in the dark. psu.edursc.org In this step, the leuco (reduced) form of the thioindigo dye has the reducing ability to break the S-S bond, leading to the acyclic form of the molecule. rsc.org
This reversible system provides a model for photo-switchable molecular devices where light can be used to change the molecule's shape and chemical properties. psu.edu
| Process | Trigger | Reaction | Molecular State |
| Photoinduced Cyclization | Light (e.g., 550 nm) | Intramolecular disulfide bond formation | Acyclic dithiol ➞ Cyclic disulfide psu.edu |
| Thermal Scission | Dark (Heat) | Disulfide bond cleavage by leuco form | Cyclic disulfide ➞ Acyclic dithiol psu.edursc.org |
Influence of Solution Acidity on Disulfide Formation Equilibria
The equilibrium between a disulfide (R-S-S-R) and its corresponding thiols (2 R-SH) is highly dependent on the solution's pH and the presence of redox agents.
Generally, disulfide bonds are stable under acidic conditions; a low pH environment alone is not sufficient to cause their cleavage. stackexchange.com The breaking of a disulfide bond is a reduction reaction that requires a reducing agent to donate electrons. stackexchange.comquora.com
Conversely, the formation of disulfide bonds from thiols is often favored in basic solutions (typically pH > 8.5). nih.gov This is because the key reactive intermediate for disulfide formation is the thiolate anion (R-S⁻), which is formed by the deprotonation of the thiol group (R-SH). nih.gov A higher pH increases the concentration of the more nucleophilic thiolate, thereby accelerating the rate of disulfide formation in the presence of an oxidant (like O₂).
The pKa of the thiol group is a critical parameter. Thiol-containing molecules with nearby electron-withdrawing groups have a lower pKa, meaning they deprotonate more easily at a lower pH. nih.gov This can facilitate disulfide formation even at physiological pH (7.4). nih.gov In some specific biological systems, such as the pH-responsive CadC protein, a disulfide bond is found to be stable at pH 7.6 but is opened at the more acidic pH of 5.8. nih.gov This suggests that in such complex environments, pH changes can trigger conformational changes or influence the local redox potential in a way that prevents disulfide bond formation or facilitates its reduction. nih.gov
| Thiol Substrate Property | Effect on Disulfide Formation | Rationale |
| High pH (Basic) | Promotes formation | Increases concentration of reactive thiolate (R-S⁻) anion. nih.gov |
| Low pH (Acidic) | Inhibits formation / Stabilizes disulfide | Keeps thiol groups protonated (R-SH); disulfide bond is stable without a reducing agent. stackexchange.com |
| Low Thiol pKa | Promotes formation at lower pH | Thiol deprotonates more easily, increasing thiolate concentration at a given pH. nih.gov |
Advanced Spectroscopic and Analytical Characterization of Dithiodisalicylic Acid Systems
Vibrational Spectroscopy Applications (e.g., Infrared, Raman) for Structural Elucidation.ias.ac.inrjpbcs.com
In the solid state, the Fourier-Transform Infrared (FT-IR) spectrum of 5,5'-dithiodisalicylic acid, typically recorded using a KBr pellet, reveals characteristic absorption bands. A notable peak appears around 1685 cm⁻¹, which is assigned to the C=O stretching vibration of the carboxylic acid group. vulcanchem.com The presence of a broad band in the region of 3200–3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. vulcanchem.com Furthermore, a band observed at approximately 2550 cm⁻¹ can be attributed to the S-S stretching of the disulfide bond. vulcanchem.com In a study involving the photo-oxidation of thiosalicylic acid to dithiodisalicylic acid, the formation of the disulfide bond was confirmed by the appearance of a peak in the 400-500 cm⁻¹ region of the IR spectrum, while the disappearance of the S-H stretching band (2600-2500 cm⁻¹) confirmed the consumption of the thiol starting material. rjpbcs.com
The analysis of a related derivative, 5,5'-dithiodisalicyl-hydroxamic acid (DTDSHA), further illustrates the utility of IR spectroscopy. ias.ac.in For DTDSHA, the C=O vibrational frequency is observed at 1630 cm⁻¹, while the hydroxamic OH and phenolic OH stretching frequencies appear at 2880 cm⁻¹ and 3130 cm⁻¹, respectively. ias.ac.in The low frequencies of these bands are indicative of hydrogen bonding within the molecule. ias.ac.in
Table 1: Key Infrared Spectral Data for this compound and a Related Derivative
| Functional Group | Vibrational Mode | 5,5'-Dithiodisalicylic Acid (cm⁻¹) vulcanchem.com | 5,5'-Dithiodisalicyl-hydroxamic Acid (cm⁻¹) ias.ac.in |
| Carboxylic Acid C=O | Stretching | 1685 | - |
| Hydroxamic Acid C=O | Stretching | - | 1630 |
| Hydroxyl O-H | Stretching | 3200–3500 | 3130 (phenolic), 2880 (hydroxamic) |
| Disulfide S-S | Stretching | 2550 | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies.vulcanchem.compsu.edusrce.hr
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for probing the solution-state conformation and intermolecular interactions of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
For 5,5'-dithiodisalicylic acid, the ¹H NMR spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) shows distinct signals for the aromatic protons. vulcanchem.com A doublet is observed at δ 7.82 (J = 8.5 Hz), corresponding to the two protons ortho to the carboxylic acid group, and another doublet appears at δ 6.91 (J = 8.5 Hz) for the two protons ortho to the hydroxyl group. vulcanchem.com The two hydroxyl protons give rise to a singlet at δ 10.21. vulcanchem.com
In a study of a thioindigo (B1682309) derivative synthesized from this compound, NMR spectroscopy was used to follow a photo-redox reaction. psu.edu Upon photolysis, the ¹H NMR spectrum showed the disappearance of certain signals and the appearance of new ones, indicating a structural change. psu.edu Specifically, the disappearance of a hydroxy proton signal upon the addition of D₂O confirmed its presence. psu.edu
Furthermore, 2D NMR techniques such as COSY, NOESY, HETCOR, and HMBC are crucial for unambiguous assignments and for determining through-bond and through-space correlations, which are essential for detailed conformational analysis. For instance, in the study of gentisamide, a metabolite of salicylamide, NOESY spectra were used to determine the orientation of the amide protons relative to other protons in the molecule, providing insights into intramolecular hydrogen bonding. srce.hr
Table 2: ¹H NMR Chemical Shifts for 5,5'-Dithiodisalicylic Acid in DMSO-d₆
| Protons | Chemical Shift (δ, ppm) vulcanchem.com | Multiplicity vulcanchem.com | Coupling Constant (J, Hz) vulcanchem.com |
| Aromatic (ortho to -COOH) | 7.82 | Doublet | 8.5 |
| Aromatic (ortho to -OH) | 6.91 | Doublet | 8.5 |
| Hydroxyl (-OH) | 10.21 | Singlet | - |
X-ray Diffraction and Crystallography for Solid-State Structure Determination.crystallography.netdoi.orgnih.gov
X-ray diffraction and crystallography are the definitive methods for determining the precise three-dimensional arrangement of atoms in the solid state of this compound and its derivatives. These techniques provide accurate bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-π stacking.
The crystal structure of 6,6'-dihydroxy-3,3'-dithiodibenzoic acid (an isomer of this compound) reveals an orthorhombic crystal system with the space group P 21 21 21. crystallography.netnih.gov The unit cell parameters were determined to be a = 5.3065 Å, b = 11.1657 Å, and c = 23.906 Å. crystallography.netnih.gov The intramolecular S-S bond distance is 2.051 (2) Å, and the dihedral angle between the two phenyl rings is 55.9 (1)°. nih.gov The crystal structure is stabilized by intramolecular hydrogen bonds formed by both hydroxyl groups, with one of them also participating in intermolecular hydrogen bonding, leading to the formation of helical chains. nih.gov
Another study on 2,2'-dithiodisalicylic acid dimethylformamide disolvate showed that the two benzene (B151609) rings are nearly perpendicular to each other, with a dihedral angle of 77.77 (10)°. In this structure, the this compound molecule is hydrogen-bonded to the dimethylformamide solvent molecules. X-ray crystallography of 5,5'-dithiodisalicylic acid has also been reported, revealing a planar geometry stabilized by intramolecular hydrogen bonding between the hydroxyl and carboxyl groups, with a disulfide bond dihedral angle of 85.3°. vulcanchem.com
Table 3: Selected Crystallographic Data for this compound Isomers
| Parameter | 6,6'-Dihydroxy-3,3'-dithiodibenzoic Acid crystallography.netnih.gov | 2,2'-Dithiodisalicylic Acid Dimethylformamide Disolvate | 5,5'-Dithiodisalicylic Acid vulcanchem.com |
| Crystal System | Orthorhombic | Triclinic | Not Specified |
| Space Group | P 21 21 21 | P1 | Not Specified |
| a (Å) | 5.3065 | Not Specified | Not Specified |
| b (Å) | 11.1657 | Not Specified | Not Specified |
| c (Å) | 23.906 | Not Specified | Not Specified |
| Dihedral Angle (Phenyl Rings) | 55.9 (1)° | 77.77 (10)° | Not Specified |
| S-S Bond Length (Å) | 2.051 (2) | Not Specified | Not Specified |
| Dihedral Angle (S-S Bond) | Not Specified | Not Specified | 85.3° |
Electrochemical Characterization Techniques (e.g., Voltammetry) for Redox and Sensing Studies.researchgate.netmdpi.commdpi.com
Electrochemical techniques, particularly voltammetry, are employed to investigate the redox behavior of this compound and its potential applications in electrochemical sensing. These methods involve applying a potential to an electrode and measuring the resulting current, providing insights into the oxidation and reduction processes of the analyte.
While direct electrochemical studies on this compound are not extensively detailed in the provided context, the electrochemical behavior of its precursor, salicylic (B10762653) acid, has been widely investigated. researchgate.netmdpi.commdpi.com For instance, square wave voltammetry (SWV) has been used for the determination of salicylic acid, with optimized conditions including a Britton-Robinson buffer at pH 1.81. mdpi.com
Functionalization of materials with this compound has been shown to create effective electrochemical sensors. For example, 2,2-dithiodisalicylic acid-functionalized magnetic graphene oxide has been used for the selective removal and potential sensing of heavy metal ions like Hg(II). researchgate.net The development of electrochemical sensors for salicylic acid often involves modifying electrodes with various nanomaterials to enhance sensitivity and selectivity. mdpi.com These principles can be extended to the design of sensors for this compound, where the disulfide bond could offer an additional redox-active site for detection. The electrochemical reduction of the disulfide bond to thiol groups or its oxidation would produce a measurable current proportional to the concentration of this compound.
Table 4: Electrochemical Sensing Parameters for Salicylic Acid (as a related compound)
| Technique | Electrode | pH | Linear Range (µM) | Detection Limit (µM) | Reference |
| Square Wave Voltammetry | Carbon Paste Electrode | 1.81 | Not Specified | 0.009 (as ng/mL) | mdpi.com |
| Linear Sweep Voltammetry | Poly(L-Proline) nanoparticles–carbon dots–multiwalled carbon nanotubes composite-modified electrode | Not Specified | 0.2 - 60 | 0.1 | mdpi.com |
Chromatographic and Elemental Analysis for Purity Assessment and Compositional Verification.ias.ac.invulcanchem.comnih.govgoogle.com
Chromatographic techniques, especially high-performance liquid chromatography (HPLC), are fundamental for assessing the purity of this compound and for quantitative analysis. Elemental analysis provides complementary information by verifying the elemental composition of the synthesized compound.
HPLC methods have been developed for the analysis of this compound. For instance, a reverse-phase HPLC method using a C18 column with a gradient of 0.1% H₃PO₄ and acetonitrile (B52724) (ACN) can be used, with detection at 305 nm. vulcanchem.com In one report, this compound was resolved with a retention time of 8.9 minutes. vulcanchem.com Several patents describing the synthesis of 2,2'-dithiosalicylic acid report the use of HPLC to determine the purity of the final product, with purities ranging from 81.5% to 96.1% depending on the specific synthetic route and purification methods employed. google.com
Elemental analysis is a standard method to confirm the empirical formula of a newly synthesized compound. For 6,6'-dihydroxy-3,3'-dithiodibenzoic acid, the calculated elemental composition for C₁₄H₁₀O₆S₂ is C 49.70% and H 2.98%. nih.gov The experimentally found values were C 49.18% and H 2.75%, which are in close agreement with the calculated values. nih.gov Similarly, for a diethyl ester derivative of 5,5'-dithiodisalicylic acid, the calculated composition was C 54.81%, H 4.60%, and S 16.26%, while the found values were C 54.96%, H 4.52%, and S 16.17%. ias.ac.in
Table 5: Elemental Analysis Data for this compound and a Derivative
| Compound | Formula | Element | Calculated (%) | Found (%) | Reference |
| 6,6'-Dihydroxy-3,3'-dithiodibenzoic Acid | C₁₄H₁₀O₆S₂ | C | 49.70 | 49.18 | nih.gov |
| H | 2.98 | 2.75 | nih.gov | ||
| Diethyl 5,5'-dithiodisalicylate | C₁₈H₁₈O₆S₂ | C | 54.81 | 54.96 | ias.ac.in |
| H | 4.60 | 4.52 | ias.ac.in | ||
| S | 16.26 | 16.17 | ias.ac.in |
Research Applications of Dithiodisalicylic Acid in Advanced Materials and Environmental Science
Functionalized Nanomaterials and Composites
The integration of dithiodisalicylic acid into nanomaterial frameworks has paved the way for novel composites with superior performance in various applications. These functionalized materials leverage the properties of both the nano-scaffold and the appended organic molecule.
This compound-Functionalized Graphene Oxide Nanocomposites
Graphene oxide (GO), with its large surface area and abundance of functional groups like hydroxyl, carboxyl, and epoxy groups, serves as an excellent substrate for chemical modification. fortunejournals.commdpi.comnih.gov Functionalizing GO with this compound enhances its capability for specific applications, particularly in the realm of environmental science. For instance, 2,2-dithiodisalicylic acid has been successfully used to functionalize magnetic graphene oxide (Fe3O4@GO), creating a nanocomposite with a high affinity for certain heavy metal ions. researchgate.net
The synthesis of these nanocomposites often involves grafting the this compound onto the GO surface. This process can be achieved through various chemical methods, resulting in a material that combines the high surface area and stability of GO with the specific chelating properties of this compound. researchgate.netrsc.org The resulting functionalized graphene oxide composites exhibit improved dispersion and stronger interfacial bonding with other materials, which is crucial for creating effective and robust systems. rsc.orgmdpi.com
Fabrication and Performance of Advanced Adsorbent Materials
The fabrication of advanced adsorbent materials using this compound often involves its immobilization on a solid support, such as silica (B1680970) or polymeric resins. sci-hub.senih.gov These materials are designed to have a high density of active sites for capturing target pollutants. The performance of these adsorbents is evaluated based on their adsorption capacity, selectivity, and the kinetics of the adsorption process.
Research has shown that this compound-functionalized materials can exhibit high adsorption capacities for various contaminants. researchgate.net The presence of sulfur-containing functional groups in this compound plays a crucial role in the strong binding of soft metal ions. researchgate.netrsc.org The performance of these adsorbent materials is often influenced by factors such as pH, contact time, and initial contaminant concentration. researchgate.netmdpi.comacademicjournals.org
Environmental Remediation and Selective Separation Technologies
The unique properties of this compound-functionalized materials make them highly suitable for environmental remediation, particularly for the removal of toxic heavy metals from water.
Heavy Metal Ion Removal from Aqueous Solutions (e.g., Mercury(II))
One of the most significant applications of this compound-functionalized materials is the removal of heavy metal ions from aqueous solutions. nih.gov Mercury(II) (Hg(II)), a highly toxic pollutant, has been a primary target for these advanced adsorbents. researchgate.netrsc.org The strong affinity between the sulfur atoms in this compound and mercury ions leads to the formation of stable complexes, effectively sequestering the mercury from the water. researchgate.netrsc.org
A notable example is the use of 2,2-dithiodisalicylic acid-functionalized magnetic graphene oxide (Fe3O4@DTSA_GO) for the selective removal of Hg(II). researchgate.net This nanocomposite has demonstrated a remarkable maximum adsorption capacity of 283.5 mg g⁻¹. researchgate.net The adsorption process is rapid, with equilibrium being reached in as little as 10 minutes. researchgate.net Furthermore, the efficiency of Hg(II) removal by such materials can be very high, with studies showing the ability to reduce mercury concentrations to extremely low levels, well below the acceptable limits for drinking water. rsc.org The adsorption ability for Hg(II) has been observed to increase with the pH of the aqueous solution. researchgate.net
The table below summarizes the performance of a this compound-functionalized adsorbent for mercury removal.
| Adsorbent | Target Ion | Max. Adsorption Capacity (mg g⁻¹) | Equilibrium Time (min) |
| Fe3O4@DTSA_GO | Hg(II) | 283.5 | 10 |
Table 1: Performance of this compound-Functionalized Graphene Oxide for Mercury(II) Removal. researchgate.net
Kinetic and Thermodynamic Aspects of Adsorption Processes
Understanding the kinetics and thermodynamics of the adsorption process is essential for optimizing the design and application of these materials. Kinetic studies reveal how quickly the adsorption equilibrium is reached, while thermodynamic studies provide insight into the spontaneity and nature of the adsorption process.
For the adsorption of heavy metals by this compound-functionalized materials, the pseudo-second-order kinetic model often provides the best fit for the experimental data. researchgate.netsci-hub.semdpi.comacs.org This indicates that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. sci-hub.se
Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are calculated to determine the nature of the adsorption. A negative ΔG° value indicates a spontaneous adsorption process. researchgate.net The sign of ΔH° reveals whether the process is exothermic (negative value) or endothermic (positive value), and the ΔS° value provides information about the randomness at the solid-solution interface. researchgate.netresearchgate.net For instance, some studies have found the adsorption process to be spontaneous and endothermic. sci-hub.semdpi.comacs.orgresearchgate.net
| Adsorption Model | Description |
| Isotherm Models | |
| Langmuir | Describes monolayer adsorption on a homogeneous surface. sci-hub.semdpi.comacademicjournals.org |
| Freundlich | Describes multilayer adsorption on a heterogeneous surface. nih.govacademicjournals.orgacs.org |
| Sips | A combination of the Langmuir and Freundlich models. researchgate.net |
| Kinetic Models | |
| Pseudo-first-order | Describes adsorption in the initial stages. |
| Pseudo-second-order | Suggests that the rate-limiting step is chemisorption. researchgate.netsci-hub.semdpi.comacs.org |
Table 2: Common Adsorption Models Used to Describe the Adsorption Process.
Reusability and Regeneration of Functionalized Materials
For an adsorbent to be economically viable and environmentally friendly, it must be reusable. This compound-functionalized materials have shown excellent potential for regeneration and reuse over multiple cycles without a significant loss in adsorption efficiency. rsc.orgresearchgate.netmdpi.com
Regeneration is typically achieved by treating the metal-loaded adsorbent with an acidic solution, such as hydrochloric acid or nitric acid, which protonates the functional groups and releases the bound metal ions. nih.govmdpi.com After regeneration, the material can be washed and reused for subsequent adsorption cycles. Studies have demonstrated that these materials can maintain high removal efficiency even after several consecutive adsorption-desorption cycles, highlighting their stability and long-term applicability in water treatment processes. rsc.orgresearchgate.net For example, some functionalized membranes have been shown to be easily regenerated without a significant loss of Hg(II) removal efficiency even after six cycles. rsc.org
Catalytic Applications and Reaction Engineering
This compound and its related compounds are significant in various research applications, particularly in the fields of organic synthesis and materials science. Their utility stems from the reactive disulfide bond and the presence of carboxylic acid functional groups, which allow for further chemical modifications and coordination with metals.
This compound as an Intermediate in Organic Synthesis
This compound is a crucial intermediate compound, primarily in the synthesis of thiosalicylic acid. Current time information in Bangalore, IN.researchgate.net Thiosalicylic acid itself is a valuable precursor for producing thioindigoid dyes, pharmaceuticals, and other specialized organic compounds. Current time information in Bangalore, IN.mdpi.com The primary synthetic route involves the reduction of the disulfide bridge in this compound to a thiol group.
The reduction of this compound to thiosalicylic acid can be accomplished using various reducing agents. The choice of reagent and reaction conditions can be tailored based on the desired yield and purity. A similar reduction strategy is applied to derivatives, such as the conversion of dithiosalicylic acid amide to thiosalicylic acid amide. nottingham.ac.uk
Table 1: Methods for the Reduction of this compound and Its Derivatives
| Starting Material | Reducing Agent(s) | Solvent/Conditions | Product | Source(s) |
|---|---|---|---|---|
| This compound | Zinc dust | Glacial acetic acid, reflux | Thiosalicylic acid | Current time information in Bangalore, IN. |
| Dithiosalicylic acid | Glucose | Alkaline solution | Thiosalicylic acid | Current time information in Bangalore, IN. |
| Dithiosalicylic acid amide | Zinc | Dioxane and 2N-hydrochloric acid, heated | Thiosalicylic acid amide | nottingham.ac.uk |
Metal-Dithiodisalicylic Acid Complexes as Catalysts
The synthesis of metal complexes involving this compound has been explored, particularly focusing on their structural and coordination chemistry. Research has documented the formation of quaternary complexes involving lanthanide ions (La³⁺, Pr³⁺, and Nd³⁺), where 2,2'-dithiodisalicylic acid (DTSA) acts as one of the ligands alongside others like ethyleneglycol-bis(β-aminoethylether)-N,N,N',N'-tetraacetic acid (EGTA) and pyridine-2,6-dicarboxylic acid (PDA). grafiati.comgrafiati.com Studies in this area have used potentiometric methods to determine the formation constants and thermodynamic parameters of these complex structures. grafiati.comgrafiati.com
Furthermore, derivatives of 2,2'-dithiodisalicylic acid have been used as starting materials to synthesize new metal-coordinated imine and amide complexes. grafiati.com However, while the synthesis and characterization of these metal-dithiodisalicylic acid complexes are reported, their specific applications as catalysts in reaction engineering are not extensively detailed in the available research literature. The focus of existing studies has primarily been on the formation and structural analysis of these coordination compounds rather than on their catalytic activity in chemical transformations.
Photo-catalytic Degradation Processes Utilizing this compound Derivatives
In environmental science applications, derivatives of this compound have been utilized in the development of advanced functional materials. Specifically, 2,2-dithiodisalicylic acid has been used to functionalize graphene oxide nanocomposites. researchgate.net These materials have demonstrated significant efficacy as adsorbents for the selective removal of heavy metal ions, such as mercury(II), from aqueous solutions. researchgate.netresearchgate.netresearchgate.net
The primary role of the this compound moiety in these composites is to provide active sites with a high affinity for heavy metals, facilitating their capture and removal from water. researchgate.net Research in this area has concentrated on optimizing the adsorption capacity and understanding the kinetics and thermodynamics of the removal process. researchgate.netresearchgate.net While these functionalized materials are effective in environmental remediation via adsorption, their application as photocatalysts for the degradation of pollutants is not a primary focus in the reviewed literature. It is noteworthy that in separate studies on the photo-Fenton degradation of thiosalicylic acid, this compound was identified as the resulting photoproduct, indicating its stability under certain oxidative photochemical conditions.
Computational and Theoretical Investigations of Dithiodisalicylic Acid Systems
Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure and Reactivity
Quantum chemical calculations are foundational for understanding the intrinsic properties of a molecule. DFT has become a widely used approach for studying systems containing hundreds of atoms, offering a good balance between accuracy and computational cost for calculating structures and reaction energies. dergi-fytronix.commrupp.info Higher-level methods like MP2 are also employed, particularly for accurately describing electron correlation effects, though they are more computationally demanding. nih.gov
The acid dissociation constant (pKa) is a critical parameter that governs a molecule's behavior in solution, influencing its solubility, charge state, and interaction with biological targets. mrupp.infonih.gov Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent. mdpi.com
A common approach involves a thermodynamic cycle where the free energy of the reaction is calculated using both gas-phase and solution-phase computations. nih.gov The pKa is directly proportional to the free energy of the acid dissociation reaction in solution. For a diprotic molecule like dithiodisalicylic acid (H₂A), the process involves two successive deprotonations, and a pKa value can be calculated for each step.
The calculation requires several components:
Gas-phase energies: The geometries of the protonated (HA) and deprotonated (A⁻) species are optimized, and their energies are calculated.
Solvation free energies: The energy change associated with transferring each species from the gas phase to the solvent is calculated, typically using a continuum solvation model (e.g., SMD, CPCM). mdpi.comnih.gov
Proton free energy: A standard experimental or calculated value for the free energy of a proton in solution is used. nih.gov
Systematic errors can arise, particularly from the calculation of solvation energies, but relative pKa approaches, which use a known reference compound, can yield highly accurate predictions. researchgate.net
Table 1: General Scheme for Absolute pKa Calculation
| Step | Description | Computational Task |
|---|---|---|
| 1 | Geometry Optimization | Optimize the structures of the acidic form (HA) and its conjugate base (A⁻) in the gas phase and in a continuum solvent model. |
| 2 | Free Energy Calculation | Compute the Gibbs free energy for both species in the gas phase (G_gas) and the solvation free energy (ΔG_solv). |
| 3 | Reaction Free Energy | Calculate the free energy of deprotonation in solution using a thermodynamic cycle. |
The electronic nature of this compound can be detailed through the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trnih.gov
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are sites prone to electrophilic attack.
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are sites prone to nucleophilic attack. irjweb.com
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small energy gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across the molecule's surface. researchgate.netresearchgate.net It is invaluable for predicting how molecules interact.
Red Regions: Indicate negative electrostatic potential, typically around electronegative atoms like oxygen. These are sites for electrophilic attack. For this compound, these would be concentrated on the oxygen atoms of the two carboxylic acid groups.
Blue Regions: Indicate positive electrostatic potential, usually around hydrogen atoms, especially the acidic protons of the carboxyl groups. These are sites for nucleophilic attack. researchgate.netmdpi.com
Table 2: Key Quantum Chemical Descriptors
| Parameter | Definition | Significance for Reactivity |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential; indicates electron-donating ability. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity; indicates electron-accepting ability. |
| Energy Gap (ΔE) | The energy difference between LUMO and HOMO | A smaller gap implies higher chemical reactivity and lower kinetic stability. nih.gov |
| MEP | Molecular Electrostatic Potential | Visualizes charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites for intermolecular interactions. mdpi.com |
Rotation around the C–C bonds linking the carboxyl groups to the phenyl rings.
Rotation around the C–S bonds.
Rotation around the S–S disulfide bond.
By systematically varying these angles and calculating the energy at each point, a potential energy surface can be generated, revealing the low-energy, stable conformers and the energy barriers between them. This information is critical as the biological activity and physical properties of a molecule can depend heavily on its preferred conformation. rsc.org
Analysis of Molecular Orbitals (HOMO, LUMO) and Electrostatic Potential Maps
Molecular Dynamics and Simulation Studies of Intermolecular Interactions
While quantum chemical calculations excel at describing the electronic properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, particularly their interactions with their environment. An MD simulation of this compound, typically in an aqueous solution, can reveal detailed information about intermolecular forces. mdpi.com
Key insights from MD simulations include:
Solvation Structure: Analysis of radial distribution functions (RDFs) can show how water molecules arrange themselves around the solute, identifying specific hydrogen bonding patterns between the carboxylic acid groups and water. mdpi.com
Aggregation: MD can be used to simulate how multiple this compound molecules might interact with each other in solution, potentially forming dimers or larger aggregates through hydrogen bonding and hydrophobic interactions.
Interactions with other materials: Simulations can model the interaction of this compound with surfaces, such as nanoparticles or membranes, providing insight into adsorption processes and binding mechanisms. dntb.gov.uaresearchgate.net
Theoretical Approaches to Spectroscopic Parameter Prediction
Computational methods are widely used to predict and interpret various types of molecular spectra. Comparing theoretical spectra with experimental data serves as a crucial validation for the accuracy of the computed molecular structure. researchgate.netmdpi.com
Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. libretexts.orgksu.edu.sa These frequencies correspond to the peaks observed in IR and Raman spectra. Calculated frequencies are often multiplied by a scaling factor to correct for systematic errors in the computational method and the neglect of anharmonicity. core.ac.uk This analysis helps in assigning specific vibrational modes (e.g., C=O stretch, S-S stretch) to the observed spectral bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the NMR chemical shifts of ¹H and ¹³C nuclei. mdpi.com The computed values can be directly compared to experimental data to confirm the molecular structure.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities of peaks in a UV-Vis spectrum. nih.gov
Table 3: Computational Methods for Spectroscopic Prediction
| Spectroscopic Technique | Predicted Parameters | Common Computational Method |
|---|---|---|
| Infrared (IR) & Raman | Vibrational Frequencies, Intensities | DFT Frequency Calculation |
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (δ) | DFT with Gauge-Independent Atomic Orbital (GIAO) |
Structure-Property Relationships Derived from Computational Models
A primary goal of computational modeling is to establish clear relationships between a molecule's structure and its observable properties. researchgate.net For this compound, computational models provide a bridge between its three-dimensional conformation and its chemical behavior.
Emerging Research Avenues and Future Directions for Dithiodisalicylic Acid
Dithiodisalicylic acid and its derivatives are emerging from the confines of traditional chemical synthesis into the forefront of materials science, environmental technology, and computational chemistry. The unique molecular architecture, characterized by a disulfide bridge connecting two salicylic (B10762653) acid moieties, imparts redox activity and versatile coordination capabilities. These features are being harnessed to explore novel applications, driving research into new synthetic methodologies, advanced functional materials, and sophisticated analytical platforms.
Q & A
Q. What strategies mitigate bias in studies investigating this compound’s biological activity?
- Methodological Answer : Blind testing (e.g., randomized sample labeling), positive/negative controls (e.g., ascorbic acid for antioxidant assays), and replication across independent labs. Data transparency (raw datasets in supplementary materials) and adherence to FAIR principles enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
